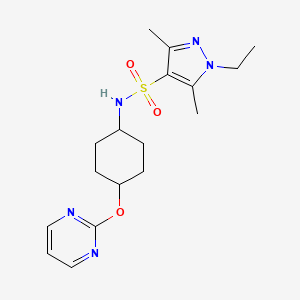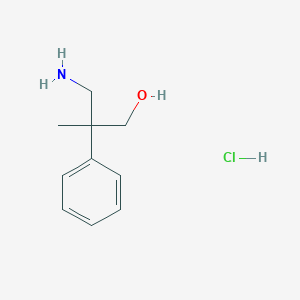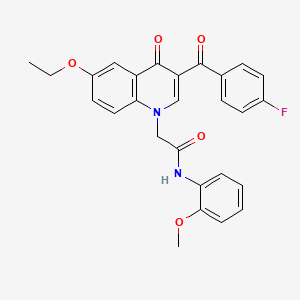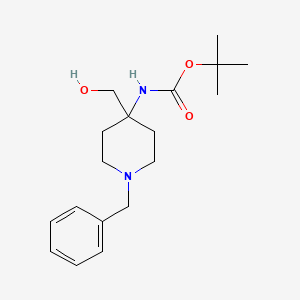
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, also known as CP-690,550, is a novel small molecule drug that has been extensively studied for its potential therapeutic applications. This drug belongs to the class of Janus kinase inhibitors and has shown promising results in the treatment of various autoimmune diseases.
Mecanismo De Acción
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide selectively inhibits the activity of JAK3, which is predominantly expressed in immune cells. JAK3 is involved in the signaling pathways of various cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21), which play a critical role in the differentiation, proliferation, and survival of immune cells. Inhibition of JAK3 activity by 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide leads to the suppression of these cytokine-mediated signaling pathways and subsequently reduces the activity of immune cells.
Biochemical and Physiological Effects:
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has been shown to reduce the levels of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) in the serum of patients with autoimmune diseases. The drug also reduces the infiltration of immune cells into the affected tissues and subsequently reduces the inflammation and tissue damage. In addition, 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has been shown to improve the clinical symptoms and quality of life of patients with autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide in lab experiments include its specificity for JAK3 inhibition, its potency, and its ability to be administered orally. The limitations of using 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide in lab experiments include its potential toxicity, its limited solubility, and its potential off-target effects.
Direcciones Futuras
Future research on 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide could focus on the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. In addition, further studies could investigate the potential applications of 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide in other autoimmune diseases and explore its combination with other therapeutic agents. Finally, research could focus on the identification of biomarkers that could predict the response to 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide treatment and the development of personalized treatment strategies for patients with autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide involves the condensation of 2-(cyclopentylthio)acetamide with 2-(6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out in anhydrous conditions and the product is purified by chromatography.
Aplicaciones Científicas De Investigación
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to inhibit the activity of Janus kinases (JAKs), which play a critical role in the signaling pathways of various cytokines involved in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-17(13-25-14-5-1-2-6-14)20-11-12-24-18-9-8-16(21-22-18)15-7-3-4-10-19-15/h3-4,7-10,14H,1-2,5-6,11-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLBEMONFKPREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)

![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)
![[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2547734.png)
![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)
![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)




![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2547744.png)
![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2547745.png)